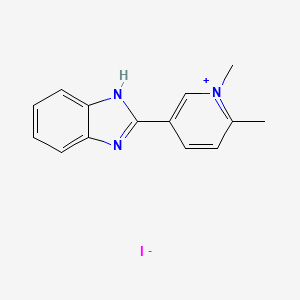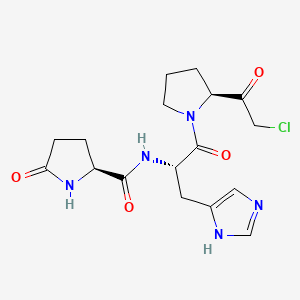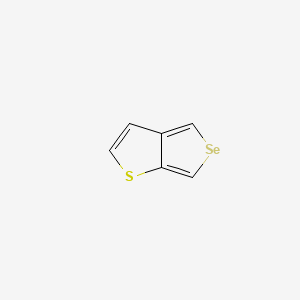![molecular formula C16H10N2O4S B14450771 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate CAS No. 74151-44-3](/img/structure/B14450771.png)
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C16H10N2O4S. It is a diazonium salt derivative of naphthalene, featuring a benzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and benzenesulfonyl chloride for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated naphthalene derivatives.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 5-amino-2-naphthol.
Scientific Research Applications
5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium group. This group can undergo electrophilic substitution reactions with nucleophiles, forming covalent bonds with various substrates. The benzenesulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacks the diazonium group.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used as a precursor in the synthesis of 5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate.
Azo Dyes: Compounds formed from the coupling reactions of diazonium salts with aromatic amines or phenols.
Uniqueness
This compound is unique due to its combination of a diazonium group and a benzenesulfonyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
74151-44-3 |
|---|---|
Molecular Formula |
C16H10N2O4S |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-(benzenesulfonyloxy)-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)22-23(20,21)11-5-2-1-3-6-11/h1-10H |
InChI Key |
SPFAIWPOFBWTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)

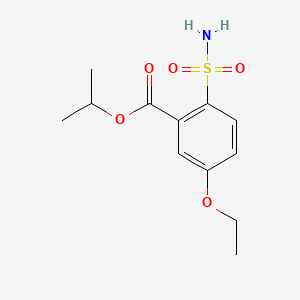
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
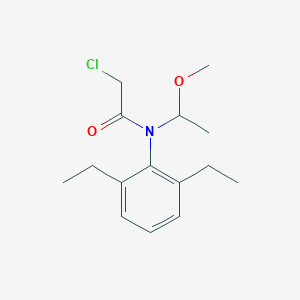
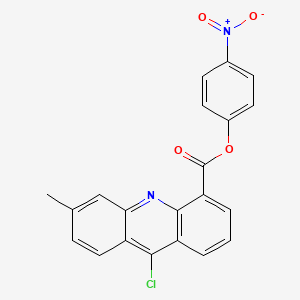
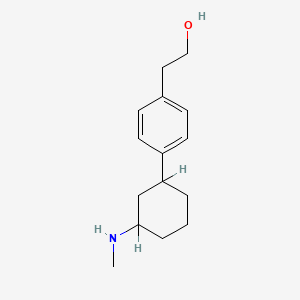
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

